molecular formula C9H11NO2S B13589611 4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one

4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one

Cat. No.: B13589611
M. Wt: 197.26 g/mol
InChI Key: HIZOLDVXLSPUPL-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one is a heterocyclic compound that features a thiophene ring substituted with two methyl groups and an oxazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one can be achieved through a combination of an asymmetric aldol reaction and a modified Curtius protocol. This method involves the intramolecular ring closure to form the oxazolidinone scaffold . The reaction conditions typically include the use of chiral auxiliaries and specific reagents to ensure stereoselectivity.

Industrial Production Methods

Bulk custom synthesis and procurement services are available for this compound .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The oxazolidinone ring can be reduced to form different derivatives.

    Substitution: The methyl groups on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the oxazolidinone ring can yield amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the inhibition of bacterial protein synthesis, making it a potential antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

4-(2,5-dimethylthiophen-3-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H11NO2S/c1-5-3-7(6(2)13-5)8-4-12-9(11)10-8/h3,8H,4H2,1-2H3,(H,10,11)

InChI Key

HIZOLDVXLSPUPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2COC(=O)N2

Origin of Product

United States

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